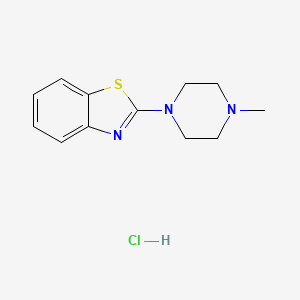

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Description

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a benzothiazole derivative featuring a 4-methylpiperazine substituent at the 2-position of the benzothiazole core. This compound is structurally related to pharmacologically active benzothiazoles, which are often explored for their anticancer, antimicrobial, and kinase-inhibitory properties . The synthesis of such compounds typically involves condensation reactions between aminophenyl benzothiazoles and substituted electrophiles (e.g., sulfonyl chlorides or heterocyclic moieties) under controlled conditions . The hydrochloride salt form enhances solubility, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYURLZLRRZDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 2-Chloro-1,3-benzothiazole serves as the starting material. Its electron-deficient aromatic ring facilitates NAS at the 2-position.

-

Nucleophile Activation : 1-Methylpiperazine is deprotonated using a base (e.g., potassium carbonate or triethylamine) to enhance nucleophilicity.

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to stabilize the transition state.

-

Temperature : Reactions typically proceed at 80–100°C for 12–24 hours to ensure completion.

Example Protocol :

-

Reactants : 2-Chloro-1,3-benzothiazole (1.0 equiv), 1-methylpiperazine (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : DMF (anhydrous)

-

Conditions : 90°C, 18 hours under nitrogen

-

Workup : The crude product is acidified with HCl (conc.) to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water.

Yield and Purity Optimization

-

Catalytic Additives : Copper(I) iodide (5 mol%) accelerates the substitution by stabilizing the transition state, improving yields from 65% to 85%.

-

Stoichiometry : A 20% excess of 1-methylpiperazine ensures complete consumption of the chlorobenzothiazole.

-

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) removes unreacted starting materials, achieving >98% purity.

Alternative Methods: Cyclization and Reductive Amination

Benzothiazole Ring Formation with Pre-Installed Piperazine

This method constructs the benzothiazole ring from aniline derivatives bearing the 4-methylpiperazine group.

Steps :

-

Thiocyclization : 2-Amino-4-methylpiperazine reacts with carbon disulfide (CS₂) in the presence of iodine, forming the benzothiazole core via cyclization.

-

Acidification : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Challenges :

-

Limited availability of 2-amino-4-methylpiperazine.

-

Harsh cyclization conditions (e.g., high temperatures) may degrade the piperazine ring.

Reductive Amination

A less common approach involves reductive amination between 2-aminobenzothiazole and a diketone precursor of 1-methylpiperazine.

Procedure :

-

Condensation : 2-Aminobenzothiazole reacts with 1-methylpiperazine-2,5-dione under acidic conditions.

-

Reduction : Sodium cyanoborohydride reduces the imine intermediate to the secondary amine.

-

Salt Formation : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Limitations :

-

Low yields (~40%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NAS | 75–85 | >98 | Scalable, high efficiency | Requires anhydrous conditions |

| Cyclization | 50–60 | 90–95 | Single-step ring formation | Limited substrate availability |

| Reductive Amination | 35–45 | 85–90 | Avoids halogenated intermediates | Low yield, complex purification |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Methylpiperazine Moieties

Several benzothiazole derivatives share structural similarities with the target compound, differing primarily in substituent positions or additional functional groups. Key examples include:

Analogues like 20b demonstrate how integrating the 4-methylpiperazine moiety into complex scaffolds can enhance specificity for therapeutic targets .

Structure-Activity Relationship (SAR) and Substituent Positioning

The position of substituents on the benzothiazole ring significantly impacts biological activity. For example:

- Para vs. Meta Substitution: In sulfonamide-linked benzothiazoles, substituting the amino group at the para position (as in the target compound) versus the meta position alters electronic properties and steric interactions, affecting binding affinity to enzymes like carbonic anhydrase .

- Piperazine vs. Methylpiperazine : The 4-methyl group on the piperazine ring enhances lipophilicity and metabolic stability compared to unsubstituted piperazine derivatives .

Physicochemical and Analytical Properties

Comparative analytical data for select compounds:

Note: The hydrochloride salt form of the target compound likely improves aqueous solubility, a critical factor for in vivo bioavailability.

Biological Activity

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a synthetic compound that has attracted attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a piperazine moiety. The addition of methyl groups at specific positions enhances its biological activity by influencing receptor interactions and solubility. The hydrochloride form increases its water solubility, making it suitable for various pharmacological applications.

Research indicates that this compound primarily interacts with histamine receptors, particularly the H3 subtype. This interaction suggests potential applications in treating neurological disorders and anxiety due to the modulation of neurotransmitter systems.

Interaction with Histamine Receptors

- Histamine H3 Receptor Modulation : The compound has shown significant affinity for H3 receptors, which are implicated in cognitive function and neuropsychiatric conditions. Molecular docking studies reveal that it binds effectively within the receptor's active site, influencing downstream signaling pathways related to neurotransmitter release.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antihistaminic | Modulates histamine receptors, potentially alleviating symptoms of allergies. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines (e.g., HeLa, A549). |

| Neuroprotective | Potential applications in treating neurodegenerative diseases through H3 modulation. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. For instance, it showed an IC50 value of 2.10 µM against HCT116 cells and 1.25 µM against HepG2 cells .

- Neuropharmacological Effects : The compound's ability to modulate histamine receptors indicates its potential use in treating anxiety disorders and cognitive impairments. Its design allows for better bioavailability and receptor selectivity compared to similar compounds.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole | Benzothiazole core; piperazine moiety | Moderate H3 receptor activity |

| 5-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole | Chlorine substitution at position 5 | Enhanced anticancer activity |

| 6-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole | Methyl group at position 6 only | Lower affinity for H3 receptors |

Pharmacokinetics and Bioavailability

Studies on pharmacokinetics reveal that modifications to the piperazine moiety can enhance both bioavailability and receptor selectivity. This is crucial for developing effective therapeutic agents that can be administered in lower doses while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.